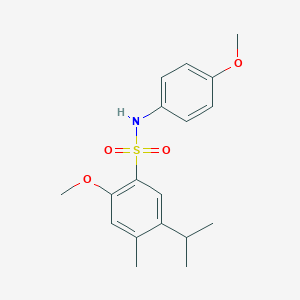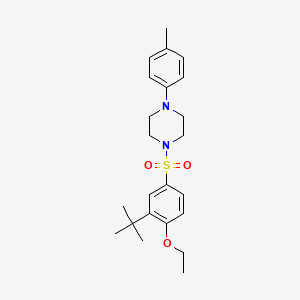
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential antitumor and antiviral effects. It has also been shown to have an effect on the central nervous system, potentially acting as a sedative or anxiolytic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide in lab experiments is its potential pharmacological properties, which make it a useful tool for drug development and testing. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide. One area of focus could be further exploration of its potential pharmacological properties, particularly in the development of new drugs and pharmaceuticals. Additionally, more research could be done to better understand its mechanism of action and how it interacts with various enzymes and receptors in the body. Finally, there is potential for research into its applications in other fields, such as organic synthesis or materials science.
Synthesemethoden
The synthesis of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide involves a series of chemical reactions. The starting material is 2-naphthol, which is reacted with 4-bromo-1-butanol to form 4-bromo-2-(naphthalen-1-yloxy)butane. This intermediate is then reacted with 2,4,4-trimethylpentan-2-amine to form 4-(2,4,4-trimethylpentan-2-ylamino)-2-(naphthalen-1-yloxy)butane. Finally, this compound is reacted with propyl sulfonic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide has shown promising applications in various scientific research fields. One of the main applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals due to its potential pharmacological properties.
Eigenschaften
IUPAC Name |
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-7-14-25-18-12-13-19(17-11-9-8-10-16(17)18)26(23,24)22-21(5,6)15-20(2,3)4/h8-13,22H,7,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKLDINLSREKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


